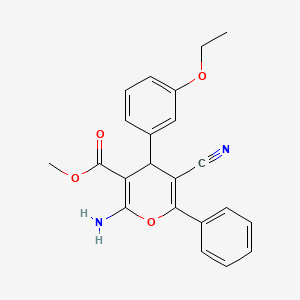
methyl 2-amino-5-cyano-4-(3-ethoxyphenyl)-6-phenyl-4H-pyran-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-amino-5-cyano-4-(3-ethoxyphenyl)-6-phenyl-4H-pyran-3-carboxylate is a complex organic compound belonging to the pyran family This compound is characterized by its unique structure, which includes a pyran ring fused with various functional groups such as amino, cyano, ethoxyphenyl, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-5-cyano-4-(3-ethoxyphenyl)-6-phenyl-4H-pyran-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyran Ring: The initial step involves the cyclization of appropriate precursors to form the pyran ring. This can be achieved through a reaction between an aldehyde and a β-keto ester in the presence of a base.
Functional Group Introduction: Subsequent steps involve the introduction of the amino, cyano, ethoxyphenyl, and phenyl groups through various substitution reactions. These steps often require specific reagents and catalysts to ensure selective and efficient functionalization.
Final Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may employ more robust catalysts and optimized reaction conditions to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and phenyl groups, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the cyano group, converting it to an amine or other reduced forms.
Substitution: The ethoxyphenyl and phenyl groups can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or nitro derivatives, while reduction can produce amines or alcohols.
Scientific Research Applications
Methyl 2-amino-5-cyano-4-(3-ethoxyphenyl)-6-phenyl-4H-pyran-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a versatile intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development. It can be screened for various pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Medicine: In medicinal chemistry, this compound can be modified to enhance its therapeutic potential. Its derivatives may act as lead compounds for the development of new drugs.
Industry: The compound’s chemical properties make it useful in the production of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of methyl 2-amino-5-cyano-4-(3-ethoxyphenyl)-6-phenyl-4H-pyran-3-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes, receptors, and nucleic acids. The presence of multiple functional groups allows it to engage in diverse interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding. These interactions can modulate the activity of biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-amino-4-(3-ethoxyphenyl)-6-phenyl-4H-pyran-3-carboxylate: Lacks the cyano group, which may affect its reactivity and biological activity.
Methyl 2-amino-5-cyano-4-(3-methoxyphenyl)-6-phenyl-4H-pyran-3-carboxylate: Contains a methoxy group instead of an ethoxy group, potentially altering its chemical properties.
Methyl 2-amino-5-cyano-4-(3-ethoxyphenyl)-6-(4-methylphenyl)-4H-pyran-3-carboxylate: Substitutes the phenyl group with a methylphenyl group, which may influence its steric and electronic characteristics.
Uniqueness
Methyl 2-amino-5-cyano-4-(3-ethoxyphenyl)-6-phenyl-4H-pyran-3-carboxylate stands out due to its combination of functional groups, which confer unique chemical reactivity and potential biological activity. The presence of both cyano and amino groups, along with the ethoxyphenyl and phenyl groups, allows for a wide range of chemical modifications and applications.
Properties
Molecular Formula |
C22H20N2O4 |
|---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
methyl 2-amino-5-cyano-4-(3-ethoxyphenyl)-6-phenyl-4H-pyran-3-carboxylate |
InChI |
InChI=1S/C22H20N2O4/c1-3-27-16-11-7-10-15(12-16)18-17(13-23)20(14-8-5-4-6-9-14)28-21(24)19(18)22(25)26-2/h4-12,18H,3,24H2,1-2H3 |
InChI Key |
ZJRJWEYYDLAIIY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2C(=C(OC(=C2C(=O)OC)N)C3=CC=CC=C3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















